molecular formula C16H22O B14608119 1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol CAS No. 57919-09-2

1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol

Katalognummer: B14608119
CAS-Nummer: 57919-09-2
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: KRSWRYIJKHNKHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a phenylpropene group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol typically involves the reaction of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring with a phenylpropene group and a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

57919-09-2

Molekularformel

C16H22O

Molekulargewicht

230.34 g/mol

IUPAC-Name

1-methyl-4-(1-phenylprop-1-en-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C16H22O/c1-13(12-14-6-4-3-5-7-14)15-8-10-16(2,17)11-9-15/h3-7,12,15,17H,8-11H2,1-2H3

InChI-Schlüssel

KRSWRYIJKHNKHE-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=CC=C1)C2CCC(CC2)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.